N-Methyl-1H-pyrazole-4-carboxamide physical and chemical properties
N-Methyl-1H-pyrazole-4-carboxamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural features, physicochemical parameters, spectral characteristics, and a representative synthetic protocol. Safety and handling considerations are also discussed, drawing parallels from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1]. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. N-Methyl-1H-pyrazole-4-carboxamide, belonging to this important class of compounds, serves as a key building block in the synthesis of more complex pharmacologically active molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in drug discovery and development pipelines.
Molecular Structure and Physicochemical Properties
N-Methyl-1H-pyrazole-4-carboxamide possesses a planar, five-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group at the N1 position and a carboxamide group at the C4 position.
Table 1: Physicochemical Properties of N-Methyl-1H-pyrazole-4-carboxamide
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O | [2][3][4] |
| Molecular Weight | 125.13 g/mol | [2][3][4] |
| CAS Number | 1154383-52-4 | [2][5] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 454.3 ± 18.0 °C at 760 mmHg | [6] |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7] | Analogy to similar compounds |
| pKa | Not experimentally determined. Predicted pKa for a structurally related nitro-substituted pyrazole carboxamide is ~10.57.[8] | Analogy to similar compounds |
Synthesis of N-Methyl-1H-pyrazole-4-carboxamide
A common and efficient method for the synthesis of N-Methyl-1H-pyrazole-4-carboxamide involves the amidation of a corresponding pyrazole-4-carboxylic acid ester. The following protocol describes a representative synthesis from ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Reaction Scheme
Caption: Synthesis of N-Methyl-1H-pyrazole-4-carboxamide.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-methylpyrazole-4-carboxamide[9].
Materials:
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Ethyl 1-methyl-1H-pyrazole-4-carboxylate
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40 wt% Methylamine in water
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Toluene
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Deionized water
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High-performance liquid chromatography (HPLC) system for reaction monitoring
Procedure:
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To a reaction vessel equipped with a stirrer and a heating mantle, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).
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Add a 40 wt% aqueous solution of methylamine (excess, e.g., 5-10 equivalents) to the reaction vessel under a nitrogen atmosphere.
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Heat the suspension to 50-55 °C and maintain this temperature for 3-4 hours, with continuous stirring. The solid reactant should gradually dissolve as the reaction progresses.
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Monitor the reaction progress by HPLC to confirm the complete consumption of the starting ester.
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Upon completion, remove the water and excess methylamine by distillation at approximately 65 °C.
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Add toluene to the solid residue and perform azeotropic distillation to remove any remaining water. Repeat this step if necessary.
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The resulting off-white solid is the crude N-Methyl-1H-pyrazole-4-carboxamide. Further purification can be achieved by recrystallization from a suitable solvent system if required.
Causality behind Experimental Choices:
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Excess Methylamine: Using an excess of the amine nucleophile drives the amidation reaction to completion.
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Heating: The reaction is heated to increase the rate of the nucleophilic acyl substitution.
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Nitrogen Atmosphere: An inert atmosphere is used to prevent any potential side reactions with atmospheric components.
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Azeotropic Distillation: Toluene forms an azeotrope with water, allowing for the efficient removal of water from the product, which can be important for stability and purity.
Spectral Characterization
Definitive experimental spectra for N-Methyl-1H-pyrazole-4-carboxamide are not widely published. However, based on the known spectral properties of pyrazole derivatives and related carboxamides, the expected spectral characteristics can be predicted.
¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the aromaticity of the pyrazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-3 | ~7.8 - 8.2 (s) | ~135 - 140 |
| Pyrazole H-5 | ~8.0 - 8.4 (s) | ~125 - 130 |
| Pyrazole C-4 | - | ~115 - 120 |
| N-CH₃ | ~3.8 - 4.0 (s) | ~35 - 40 |
| C=O | - | ~160 - 165 |
| Amide N-CH₃ | ~2.8 - 3.0 (d, J≈5 Hz) | ~25 - 30 |
| Amide NH | ~7.5 - 8.5 (broad s) | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. The amide proton signal may be broad and its chemical shift can be highly dependent on concentration and temperature.
The assignment of signals can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)[9].
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400–3250 | N-H stretch | Amide |
| 3100–3000 | C-H stretch | Aromatic (pyrazole ring) |
| 2950–2850 | C-H stretch | Aliphatic (methyl groups) |
| 1680–1630 | C=O stretch (Amide I) | Carboxamide |
| 1570–1515 | N-H bend (Amide II) | Carboxamide |
| ~1550 | C=N, C=C stretch | Pyrazole ring |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M⁺): m/z = 125
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Potential Fragmentation Pathways: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement (if applicable). For pyrazoles, fragmentation may involve the loss of HCN or N₂.
Safety and Handling
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General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere is recommended.
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In case of contact:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
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Skin: Wash off immediately with plenty of soap and water.
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Inhalation: Move to fresh air.
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-
Disposal: Dispose of in accordance with local, regional, and national regulations.
It is crucial to consult the specific MSDS provided by the supplier before handling this chemical.
Conclusion
N-Methyl-1H-pyrazole-4-carboxamide is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a representative synthetic protocol, and expected spectral characteristics. While some experimental data for this specific compound are not widely available, the information presented, drawn from reliable sources and analogous compounds, offers a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives.
References
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 1154383-52-4 Cas No. | N-methyl-1H-pyrazole-4-carboxamide | Apollo [store.apolloscientific.co.uk]
- 6. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 1-methyl-1H-pyrazole-4-carboximidamide [smolecule.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. fishersci.com [fishersci.com]
